Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate
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Overview
Description
Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate is a compound that features a benzyl ester and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and ease of deprotection under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate typically involves the protection of the amino group with a Boc group. The process begins with the reaction of (S)-2-Amino-6-hexanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The resulting Boc-protected amino acid is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the process .
Types of Reactions:
Oxidation: The benzyl group can undergo oxidation to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: (S)-2-Amino-6-hexanoic acid.
Scientific Research Applications
Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate is widely used in:
Peptide Synthesis: As a protected amino acid derivative, it is a key intermediate in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: It serves as a building block for the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
Biocatalysis: The compound is used in the study of enzyme-catalyzed reactions and the development of biocatalysts.
Life Science Research: It is employed in the synthesis of various biomolecules and in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino functionality during synthetic steps and can be selectively removed under mild acidic conditions to reveal the free amine. This allows for subsequent coupling reactions to form peptide bonds . The benzyl ester can also be hydrolyzed to yield the corresponding carboxylic acid, facilitating further functionalization .
Comparison with Similar Compounds
(S)-2-Amino-6-(Fmoc-amino)hexanoate: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
(S)-2-Amino-6-(Cbz-amino)hexanoate: Contains a carbobenzoxy (Cbz) protecting group, which is removed by catalytic hydrogenation.
Uniqueness: Benzyl (S)-2-Amino-6-(Boc-amino)hexanoate is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis where selective deprotection is crucial .
Properties
Molecular Formula |
C18H28N2O4 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
benzyl 2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C18H28N2O4/c1-18(2,3)24-17(22)20-12-8-7-11-15(19)16(21)23-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13,19H2,1-3H3,(H,20,22) |
InChI Key |
VFBUSCJNDZDRIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)N |
Origin of Product |
United States |
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